molecular formula C22H22N2O3 B2418113 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide CAS No. 2034587-30-7

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide

Cat. No.: B2418113
CAS No.: 2034587-30-7
M. Wt: 362.429
InChI Key: XYUBILOIOVMFOG-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Development

Aromatic dicarboxylic acid derivatives, including those related to xanthene, have been synthesized and polycondensated with various aromatic diamines to produce polyamides showcasing high molecular weights, solubility in polar aprotic solvents, and excellent thermal stability. These polyamides are notable for their glass transition temperatures, weight loss temperatures in nitrogen and air, and char yields at high temperatures. Additionally, they form transparent, strong, and flexible films, indicating potential applications in materials science, particularly for creating advanced polymers with specific mechanical and optical properties (Guo et al., 2015).

Chemical Modifications and Potential Applications

Research into the synthesis of new xanthene derivatives has explored their potential antischistosomal activity, demonstrating the versatility of xanthene-based compounds in medicinal chemistry. The process involves specific chemical reactions leading to various xanthene derivatives, hinting at the broad scope of applications ranging from material science to pharmaceuticals (Zeid et al., 1987).

Advanced Polymer Research

Innovations in polymer science have led to the creation of novel aromatic polyamides with xanthene cardo groups. These materials exhibit remarkable solubility, high glass transition temperatures, and superior thermal stability. The synthesis process involves new monomers and polycondensation techniques, contributing to the development of amorphous polymers suitable for making transparent, flexible, and tough films. This research opens pathways to new applications in high-performance materials (Sheng et al., 2009).

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-24-14-6-9-17(24)18(25)12-13-23-22(26)21-15-7-2-4-10-19(15)27-20-11-5-3-8-16(20)21/h2-11,14,18,21,25H,12-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUBILOIOVMFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.